1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine
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Overview
Description
1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine is a complex organic compound that features a piperidine ring and an oxirane ring with diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine typically involves the reaction of piperidine with an appropriate oxirane derivative. One common method involves the reaction of 3,3-diphenyloxirane with 2-(piperidin-1-yl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The piperidine ring may also interact with receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with various biological activities.
3,3-Diphenyloxirane:
N-alkylpiperidines: Compounds with similar structural features and biological activities.
Uniqueness
1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine is unique due to the combination of the piperidine and oxirane rings, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and reactivity, making it a valuable compound in research and industry .
Properties
CAS No. |
185138-84-5 |
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Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-[2-(3,3-diphenyloxiran-2-yl)ethyl]piperidine |
InChI |
InChI=1S/C21H25NO/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)20(23-21)14-17-22-15-8-3-9-16-22/h1-2,4-7,10-13,20H,3,8-9,14-17H2 |
InChI Key |
SZFDRNJNSGNVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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